molecular formula C11H10FNO B1398077 2-Cyclobutoxy-6-fluorobenzonitrile CAS No. 840481-62-1

2-Cyclobutoxy-6-fluorobenzonitrile

Cat. No.: B1398077
CAS No.: 840481-62-1
M. Wt: 191.2 g/mol
InChI Key: PILWVZOZLZLPSL-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-6-fluorobenzonitrile is an organic compound that belongs to the family of benzene compounds. It is a colorless crystalline solid with a molecular formula of C11H10FNO. This compound is widely used in various industries due to its unique properties.

Preparation Methods

The preparation of 2-Cyclobutoxy-6-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. Another method involves the halogen substitution reaction, where chloro-benzonitrile is reacted with potassium monofluoride in an aprotic polar solvent under high temperatures .

Chemical Reactions Analysis

2-Cyclobutoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .

Scientific Research Applications

2-Cyclobutoxy-6-fluorobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 2-Cyclobutoxy-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets and pathways.

Properties

IUPAC Name

2-cyclobutyloxy-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-5-2-6-11(9(10)7-13)14-8-3-1-4-8/h2,5-6,8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILWVZOZLZLPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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